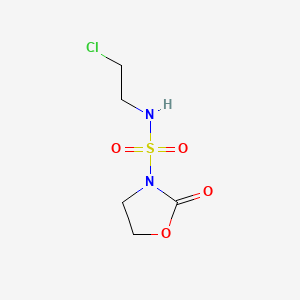

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-

Description

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is a heterocyclic compound featuring a 3-oxazolidine core fused with a sulfonamide group and an N-(2-chloroethyl) substituent. The N-(2-chloroethyl) group introduces alkylating properties, which may contribute to cytotoxic or chemotherapeutic effects by cross-linking DNA or proteins .

Synthetic routes for analogous compounds (e.g., sulfonamide-oxazolidinones) often involve condensation reactions between sulfonyl chlorides and amino alcohols, followed by cyclization. For instance, 4-methylbenzenesulfonylisocyanate reacts with 2-thiazolidione to form sulfonamide-thiazolidinone hybrids, as seen in related studies .

Properties

CAS No. |

116943-69-2 |

|---|---|

Molecular Formula |

C5H9ClN2O4S |

Molecular Weight |

228.66 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2 |

InChI Key |

ZAOWXYMVKPPJTB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route (Inferred)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Amino alcohol + phosgene or carbamate | 2-oxo-1,3-oxazolidine (oxazolidinone core) | Formation of 5-membered oxazolidinone ring |

| 2 | Sulfonamide formation | Oxazolidinone + sulfonyl chloride | Oxazolidine-3-sulfonamide | Sulfonamide group attached at C3 |

| 3 | N-Alkylation (2-chloroethyl) | Sulfonamide + 2-chloroethyl chloride + base | 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- | Final compound with chloroethyl substituent |

Data Table: Key Chemical Identifiers and Properties

Summary and Recommendations for Synthesis

The preparation of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is best approached via a stepwise synthesis starting from an amino alcohol precursor to form the oxazolidinone ring, followed by sulfonamide formation and final N-alkylation with 2-chloroethyl halide.

Due to the reactive chloroethyl group, alkylation should be performed under mild, controlled conditions to minimize side reactions.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Further optimization of reaction conditions (solvent, temperature, base choice) can be guided by analogous sulfonamide and oxazolidinone syntheses reported in the literature.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions may yield amine or alcohol derivatives.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted oxazolidinesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of oxazolidines, including 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-, exhibit antitumor properties. For instance, N-nitroso-N’-(2-chloroethyl)-N’-sulfamide piperidine (CENS), a related compound, has shown promise in replacing chloroethylnitrosourea (CENU) for cancer treatment due to its stability and solubility improvements through complexation with β-cyclodextrin .

Anticoagulant Development

Oxazolidinone derivatives have been identified as potential inhibitors of Factor Xa, a key enzyme in the coagulation cascade. The optimization of these compounds has led to the discovery of highly potent direct Factor Xa inhibitors, which are currently under clinical development for preventing thromboembolic diseases . Although the specific role of 3-Oxazolidinesulfonamide in this context requires further investigation, its structural similarity suggests potential applications in anticoagulant therapies.

Materials Science

Polymer Synthesis

The unique chemical structure of 3-Oxazolidinesulfonamide allows it to be utilized as a building block in polymer chemistry. Its sulfonamide group can enhance the mechanical properties of polymers, making it suitable for applications in creating high-performance materials.

Biological Studies

Molecular Probes

The compound can serve as a molecular probe to investigate biological interactions at the cellular level. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms and receptor binding.

Industrial Applications

Specialty Chemicals Production

In industrial chemistry, 3-Oxazolidinesulfonamide may act as an intermediate in synthesizing specialty chemicals. Its reactivity can facilitate the production of more complex molecules used across various sectors, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Case Studies

-

CENS and β-Cyclodextrin Complexation

The study on CENS demonstrated that complexation with β-cyclodextrin significantly improved its solubility and stability, enhancing its potential as an antitumor agent. This study illustrates how structural modifications can lead to improved therapeutic profiles for oxazolidine derivatives . -

Optimization of Factor Xa Inhibitors

The development of potent Factor Xa inhibitors from oxazolidinone derivatives highlights the therapeutic potential of this class of compounds. The optimization process involved structural modifications that increased oral bioavailability while maintaining high potency against thromboembolic conditions .

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules such as DNA or proteins. This can result in various biological effects, including inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- with structurally related compounds:

Reactivity and Mechanism

- Alkylating Potential: The N-(2-chloroethyl) group in the target compound shares reactivity with BCNU, a nitrosourea chemotherapeutic. Both generate reactive chloroethyl intermediates that alkylate DNA guanine residues, causing cross-links. However, BCNU’s nitrosourea moiety decomposes into isocyanates, which carbamoylate proteins—a mechanism absent in the target compound .

Pharmacokinetic and Toxicological Profiles

- Solubility : The target compound’s sulfonamide group likely enhances aqueous solubility compared to BCNU (logP ~2.5), but the chloroethyl chain may offset this by increasing lipophilicity .

- Toxicity : Chloroethyl derivatives (e.g., BCNU) exhibit delayed myelosuppression due to alkylating activity. The absence of a nitrosourea group in the target compound may reduce carbamoylation-related hepatotoxicity .

Research Findings and Data Gaps

- Antimicrobial Potential: Sulfonamide-oxazolidinone hybrids (e.g., compound 13b in ) show activity against Candida albicans and Bacillus subtilis (MIC = 8–32 µg/mL). The target compound’s chloroethyl group may broaden its spectrum but requires validation .

- Anticancer Activity : BCNU’s therapeutic index depends on alkylating activity (LD₅₀ = 250 mg/m²) and lipid solubility. The target compound’s sulfonamide may reduce CNS penetration but improve renal excretion .

Biological Activity

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₉H₁₄ClN₃O₃S

- Molecular Weight : 263.74 g/mol

- IUPAC Name : 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-

This compound features a chloroethyl group which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer cell proliferation. Notably, it has been identified as a potential inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH) , an enzyme implicated in serine biosynthesis, which is often upregulated in various cancers such as melanoma and breast cancer .

Inhibition of PHGDH

Research indicates that compounds targeting PHGDH can significantly reduce cancer cell growth by disrupting serine production. This mechanism is particularly relevant given that many cancer cells rely on serine for their metabolic needs . The inhibition of PHGDH by 3-Oxazolidinesulfonamide could therefore represent a novel therapeutic strategy.

Biological Activity Data

The following table summarizes key biological activities associated with 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-:

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various oxazolidine derivatives, 3-Oxazolidinesulfonamide demonstrated significant cytotoxic effects against human melanoma cell lines. The mechanism was linked to the compound's ability to inhibit PHGDH, leading to decreased levels of NADPH and subsequent apoptosis in cancer cells .

Case Study 2: Inclusion Complexes

The formation of inclusion complexes between 3-Oxazolidinesulfonamide and β-cyclodextrin has been investigated to enhance the compound's solubility and bioavailability. Molecular dynamics simulations showed that the inclusion complex stabilizes the active form of the drug, potentially increasing its efficacy in therapeutic applications .

Research Findings

Recent studies have utilized quantum mechanical calculations to predict the stability and interaction energies of 3-Oxazolidinesulfonamide with various biological targets. The findings suggest that the compound forms strong interactions with target enzymes due to its structural features, which may be exploited for drug design .

Q & A

Q. What are the optimal synthetic routes for 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-, and how can reaction yields be improved?

The synthesis of this compound can be optimized using microwave-assisted techniques, which reduce reaction times and improve yields by enhancing reaction homogeneity. For example, analogous N-substituted azetidinone derivatives were synthesized via a two-step procedure involving hydrazide intermediates and cyclization under microwave irradiation, achieving yields of 80–93% . Key steps include:

- Intermediate preparation : Use N-substituted benzylidene acetohydrazides as precursors.

- Cyclization : Employ controlled microwave conditions (e.g., 100–150°C, 10–20 minutes) to form the oxazolidine ring.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.

Q. What spectroscopic methods are most reliable for characterizing this compound?

A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is critical:

- ¹H/¹³C NMR : Confirm the oxazolidine ring structure and substituents. For example, the 2-oxo group typically appears as a singlet near δ 170–180 ppm in ¹³C NMR .

- ESI-MS : Verify molecular weight (e.g., m/z 309.44 for analogous compounds) and fragmentation patterns .

- Elemental analysis : Ensure purity (±0.5% deviation from theoretical values) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH-dependent stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .

- Light sensitivity : Store samples in amber vials at −20°C to prevent photolytic decomposition .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) and molecular docking simulations predict interactions with biological targets. For instance:

- Reaction path search : Use software like Gaussian or ORCA to model reaction mechanisms, such as nucleophilic substitution at the chloroethyl group .

- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .

- Target binding : Dock the compound into active sites (e.g., enzymes involved in convulsant pathways) to optimize substituent geometry .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic effects or impurities:

- Variable temperature NMR : Identify conformational changes (e.g., ring puckering in oxazolidine) by analyzing spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- High-resolution MS : Rule out isotopic interference or adduct formation .

Q. What strategies mitigate toxicity risks during pharmacological studies?

- In vitro cytotoxicity screening : Use cell lines (e.g., HepG2, HEK293) to establish IC₅₀ values and selectivity indices .

- Metabolite identification : Incubate the compound with liver microsomes and profile metabolites via LC-MS/MS to detect reactive intermediates (e.g., epoxides) .

- Structural modification : Replace the chloroethyl group with less electrophilic substituents (e.g., methoxy) to reduce alkylation potential .

Q. How can reaction scalability be achieved without compromising yield or purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura couplings to attach aryl groups .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Considerations

Q. What experimental controls are essential in biological activity assays?

- Positive controls : Use known anticonvulsants (e.g., valproic acid) to validate assay conditions .

- Vehicle controls : Test DMSO or saline solutions to rule out solvent effects.

- Blind scoring : Implement double-blind protocols in behavioral studies to reduce bias .

Q. How can researchers address low reproducibility in synthetic protocols?

- Detailed reaction logs : Document exact reagent grades, solvent batches, and humidity levels.

- Automated platforms : Use robotic liquid handlers for precise reagent dispensing .

- Collaborative validation : Share protocols with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.